molecular formula C18H19BrN4O2 B12910960 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy- CAS No. 655247-76-0

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy-

Cat. No.: B12910960
CAS No.: 655247-76-0
M. Wt: 403.3 g/mol
InChI Key: OFWNOGKWPRHQHT-UHFFFAOYSA-N
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Description

6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a quinazoline core substituted with aminopropoxy, bromophenyl, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

    Attachment of the Aminopropoxy Group: The aminopropoxy group can be attached through a nucleophilic substitution reaction, where an appropriate aminopropoxy precursor reacts with the quinazoline core.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable solvent and base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine: Similar structure with a chlorine atom instead of bromine.

    6-(3-aminopropoxy)-N-(3-fluorophenyl)-7-methoxyquinazolin-4-amine: Similar structure with a fluorine atom instead of bromine.

    6-(3-aminopropoxy)-N-(3-iodophenyl)-7-methoxyquinazolin-4-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom may confer distinct properties compared to its halogen-substituted analogs.

Properties

CAS No.

655247-76-0

Molecular Formula

C18H19BrN4O2

Molecular Weight

403.3 g/mol

IUPAC Name

6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C18H19BrN4O2/c1-24-16-10-15-14(9-17(16)25-7-3-6-20)18(22-11-21-15)23-13-5-2-4-12(19)8-13/h2,4-5,8-11H,3,6-7,20H2,1H3,(H,21,22,23)

InChI Key

OFWNOGKWPRHQHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)OCCCN

Origin of Product

United States

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